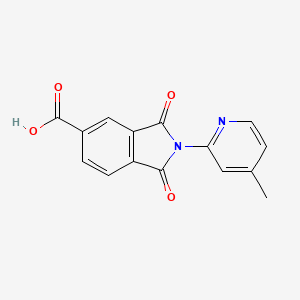

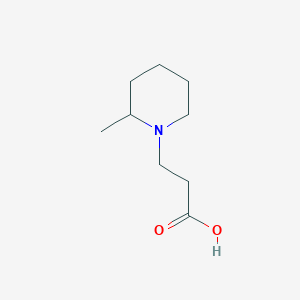

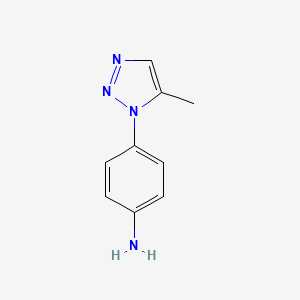

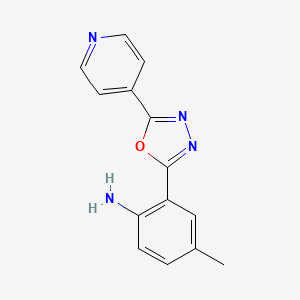

![molecular formula C6H5N3O2S2 B3023106 2-(甲硫基)噻唑并[4,5-d]嘧啶-5,7-二醇 CAS No. 87789-29-5](/img/structure/B3023106.png)

2-(甲硫基)噻唑并[4,5-d]嘧啶-5,7-二醇

描述

2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol is a chemical compound with the IUPAC name 7-hydroxy-2-(methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidin-5(4H)-one . It has a molecular weight of 215.26 .

Synthesis Analysis

The synthesis of thiazolo[4,5-d]pyrimidine derivatives has been reported in several studies . For instance, one study reported the synthesis of several new thiazolo[4,5-d]pyrimidine derivatives . The reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF quantitatively gave 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which was then alkylated at the sulfur atom with various alkyl halides in the presence of EtN3 in acetonitrile to give alkylthio derivatives .Molecular Structure Analysis

The molecular structure of 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol has been analyzed using various techniques. High-resolution mass spectra were recorded using a Waters Xevo G2-XS QTof mass spectrometer in ESI mode . Elemental analyses for the synthesized compounds were performed on a Perkin Elmer 2400 analyzer, and results within ±0.4 % of the theoretical values were obtained for the new compounds .Chemical Reactions Analysis

The chemical reactions involving 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol have been studied. For instance, one study reported a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C(sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Physical And Chemical Properties Analysis

2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol is a solid substance . It should be stored in an inert atmosphere at room temperature .科学研究应用

Organic Electronics

Thiazolothiazole ring system, which is a part of the compound, has gained dramatic attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility which are crucial properties for optoelectronic applications .

Optoelectronic Devices

Thiazolothiazole compounds are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors . Their unique properties make them suitable for these applications.

Synthesis Methodologies

The methodologies adopted for the synthesis of thiazolo[4,5-d]-thiazoles, which include the compound , have been reviewed and discussed in several publications . These methodologies are crucial for the production of these compounds for various applications.

Biological Evaluation

The 2-oxo analogs of thiazolo[4,5-d]pyrimidine-2-thiones, which are related to the compound , have been prepared to study their cytotoxic activity . Some of these compounds have shown significant antiproliferative effects against cell lines of leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer .

Medicinal Chemistry

The synthesis and biological evaluation of the substituted 2-oxo-thiazolo[4,5-d]pyrimidines, which include the compound , have been the subject of several review articles . They have been reported to possess antibacterial, antifungal, anti-inflammatory activity, inhibit the growth of HCMV-human cytomegalovirus, and display antidepressant activity .

作用机制

Mode of Action

Thiazolopyrimidine derivatives have been shown to inhibit the activity of their targets, leading to various downstream effects .

Biochemical Pathways

Thiazolopyrimidine derivatives have been known to influence several pathways related to their targets, leading to various downstream effects .

Result of Action

Thiazolopyrimidine derivatives have been associated with antimicrobial, antiviral, antitumor, anti-inflammatory, and analgesic activities .

安全和危害

The safety information for 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol indicates that it has some hazards associated with it. The pictograms GHS07 signal a warning. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

未来方向

The future directions for the study of 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol could involve further exploration of its biological activities. For instance, a series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents . Among them, two compounds demonstrated potent cytotoxicity and topoisomerase I inhibitory activity . Further studies could explore these activities in more detail.

属性

IUPAC Name |

2-methylsulfanyl-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S2/c1-12-6-8-3-2(13-6)4(10)9-5(11)7-3/h1H3,(H2,7,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVCEYFBMGKJKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

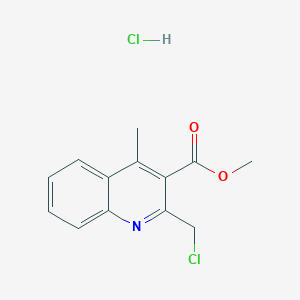

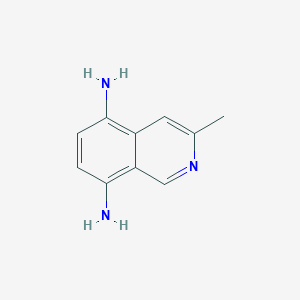

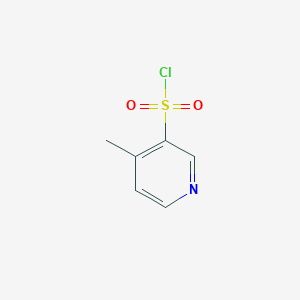

![3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid](/img/structure/B3023039.png)